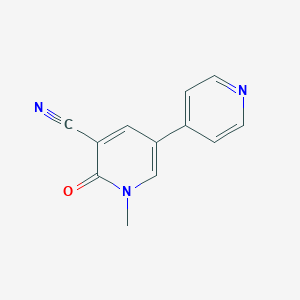
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPPC has been studied for its mechanism of action and its biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Scientific Research Applications
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, and has been studied as a potential treatment for cancer. 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has also been studied for its potential use as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-inflammatory effects in animal models. 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has also been shown to have antioxidant effects, and has been studied for its potential use in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in high yields. Another advantage is that it has been shown to have antitumor and anti-inflammatory activity, making it a potentially useful tool for studying these processes. However, one limitation is that the mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Future Directions
There are several future directions for research on 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile. One area of research could focus on further elucidating the mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, in order to better understand its effects on tumor growth and inflammation. Another area of research could focus on developing new synthetic methods for 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, in order to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile in combination with other drugs or therapies for the treatment of cancer and other diseases.
Synthesis Methods
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile can be synthesized by a variety of methods, including the reaction of 2-acetylpyridine with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then heated with methyl iodide to yield 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile. Other methods of synthesis include the reaction of 2-acetylpyridine with cyanoacetamide in the presence of a base, or the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base.
properties
Product Name |
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-15-8-11(6-10(7-13)12(15)16)9-2-4-14-5-3-9/h2-6,8H,1H3 |
InChI Key |
ZXPYZCWVFZFRLG-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C(C1=O)C#N)C2=CC=NC=C2 |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)

![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)